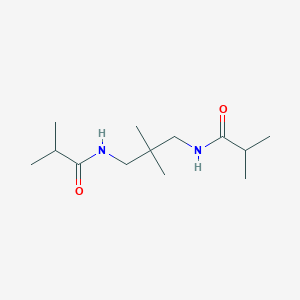
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYLPROPANAMIDE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide): is an organic compound that belongs to the class of amides It is characterized by the presence of two amide groups attached to a central 2,2-dimethyl-1,3-propanediyl backbone
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) typically begins with 2,2-dimethyl-1,3-propanediol and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction involves the formation of amide bonds through the reaction of the diol with the acyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can undergo oxidation reactions, typically involving the amide groups.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields carboxylic acids or their derivatives.
Reduction Products: Reduction results in the formation of amines.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Polymer Synthesis: It is used in the synthesis of polymers with specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties.
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) interacts with specific enzymes, inhibiting their activity by binding to the active site.
Signal Transduction: It can modulate signal transduction pathways by affecting the activity of key proteins involved in cellular signaling.
相似化合物的比较
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-ethylpropanamide): Similar structure but with ethyl groups instead of methyl groups.
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-phenylpropanamide): Contains phenyl groups, leading to different chemical properties.
Uniqueness:
Structural Features: The presence of two methyl groups on the central propanediyl backbone imparts unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the steric hindrance and electronic effects of the methyl groups, making it distinct from its analogs.
属性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36g/mol |
IUPAC 名称 |
N-[2,2-dimethyl-3-(2-methylpropanoylamino)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)11(16)14-7-13(5,6)8-15-12(17)10(3)4/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17) |
InChI 键 |
BSJKVQOVPCYCNY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
规范 SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















